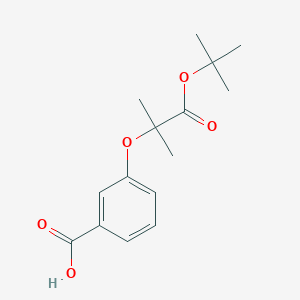
3-((1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)oxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)oxy)benzoic acid is an organic compound that features a benzoic acid core with a tert-butoxycarbonyl (Boc) group and a methylethoxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)oxy)benzoic acid typically involves the introduction of the tert-butoxycarbonyl group into the benzoic acid framework. One common method involves the reaction of benzoic acid derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-((1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)oxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols or aldehydes.
Substitution: The Boc group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
3-((1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)oxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: The compound is used in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-((1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)oxy)benzoic acid involves its interaction with specific molecular targets. The Boc group can protect reactive sites during chemical reactions, allowing for selective modification of other parts of the molecule. This selective reactivity is crucial in the synthesis of complex organic compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-((1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)oxy)benzoic acid: Unique due to its specific Boc and methylethoxy substituents.
Benzoic Acid: Lacks the Boc and methylethoxy groups, making it less versatile in certain synthetic applications.
tert-Butyl Benzoate: Contains a tert-butyl ester group but lacks the methylethoxy substituent.
Uniqueness
This compound is unique due to the presence of both the Boc and methylethoxy groups, which provide distinct reactivity and protection during chemical synthesis. This makes it a valuable intermediate in the preparation of complex organic molecules .
Eigenschaften
Molekularformel |
C15H20O5 |
|---|---|
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
3-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]oxybenzoic acid |
InChI |
InChI=1S/C15H20O5/c1-14(2,3)20-13(18)15(4,5)19-11-8-6-7-10(9-11)12(16)17/h6-9H,1-5H3,(H,16,17) |
InChI-Schlüssel |
GIHJPRILHAOXIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(C)(C)OC1=CC=CC(=C1)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














